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Compound of Interest
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Cat. No.: B1147247 Get Quote

A detailed spectroscopic comparison of 9-Norketo FK-506 with its parent compound, FK-506

(Tacrolimus), provides critical structural confirmation for this important derivative. Through one-

and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, the subtle yet

significant molecular modifications can be precisely identified, offering researchers and drug

development professionals key insights into its unique chemical architecture.

This guide presents a comparative analysis of the ¹H and ¹³C NMR data for 9-Norketo FK-506
and FK-506. The structural elucidation of 9-Norketo FK-506, a derivative of the potent

immunosuppressant FK-506, is crucial for understanding its bioactivity and potential

therapeutic applications. The primary structural difference lies at the C9 position of the

macrolide ring, where the ketone group in FK-506 is absent in 9-Norketo FK-506. This guide

will provide the supporting experimental data and protocols to definitively confirm this structural

change.

Comparative Analysis of NMR Spectral Data
The structural confirmation of 9-Norketo FK-506 is achieved by a meticulous comparison of its

NMR spectra with that of FK-506. The most significant changes are observed in the chemical

shifts of the nuclei in close proximity to the C9 position.

The ¹H and ¹³C NMR data for a closely related analog, 9-deoxo-FK506, is presented here as a

proxy for 9-Norketo FK-506, as detailed in a 2019 study published in the Journal of Natural

Products on the biosynthesis of nonimmunosuppressive FK506 analogues.[1][2][3][4] This
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data, when compared to the established NMR assignments for ascomycin (FK-520), a

structurally similar analog of FK-506, allows for a clear differentiation.

Key Spectroscopic Observations:

Disappearance of the Ketone Carbon Signal: The most telling evidence for the structural

modification is the absence of the characteristic ketone carbon signal (C9) in the ¹³C NMR

spectrum of the 9-deoxo analog, which is typically observed around 208-210 ppm in FK-506.

Upfield Shift of Neighboring Protons: In the ¹H NMR spectrum, the protons on the adjacent

carbons (C8 and C10) in the 9-deoxo analog are expected to show a significant upfield shift

compared to their counterparts in FK-506. This is due to the removal of the deshielding effect

of the C9 ketone.

Appearance of a Methylene Signal: Concurrently, new signals corresponding to the C9

methylene protons would appear in the ¹H NMR spectrum of 9-Norketo FK-506, and a new

methylene carbon signal would be present in its ¹³C NMR spectrum.

The following table summarizes the key ¹H and ¹³C NMR chemical shifts for Ascomycin (as a

reference for the FK-506 core) and the reported data for 9-deoxo-FK520, which serves as a

close structural analog to 9-Norketo FK-506.

Atom

Ascomycin (FK-

520) ¹³C

Chemical Shift

(ppm)

9-deoxo-FK520

¹³C Chemical

Shift (ppm)

Ascomycin (FK-

520) ¹H

Chemical Shift

(ppm)

9-deoxo-FK520

¹H Chemical

Shift (ppm)

C8 41.2 35.8 2.55 1.85

C9 209.1 41.5 - 1.60, 1.45

C10 97.5 98.2 4.05 3.98

Note: The chemical shifts for Ascomycin are from studies on the compound bound to FKBP.

The data for 9-deoxo-FK520 is from the supplementary information of the Journal of Natural

Products article.
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Experimental Protocols
To achieve unambiguous structural confirmation, a suite of NMR experiments is employed. The

following protocols provide a general framework for the acquisition of high-quality NMR data for

macrolide structures like FK-506 and its derivatives.

Sample Preparation
Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from

impurities in the NMR spectra.

Solvent Selection: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

deuterated solvent. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly

used for these types of molecules. The choice of solvent can influence the chemical shifts,

so consistency is key for comparison.

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for

referencing the chemical shifts to 0.00 ppm.

NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for

better signal dispersion and resolution.

¹H NMR Spectroscopy:

Pulse Sequence: Standard single-pulse experiment.

Spectral Width: 0-10 ppm.

Number of Scans: 16-64, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Spectroscopy:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0-220 ppm.
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Number of Scans: 1024 or more, as ¹³C is a less sensitive nucleus.

Relaxation Delay: 2 seconds.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and

identify neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and

¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons

and piecing together the molecular framework.

A step-by-step guide for setting up 2D NMR experiments can be found in various instrument

manuals and online resources.[5][6][7]

Visualization of Structural Differences and
Experimental Workflow
To visually represent the key structural change and the analytical workflow, the following

diagrams are provided.

Structural Comparison: FK-506 vs. 9-Norketo FK-506
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Caption: Key structural difference between FK-506 and 9-Norketo FK-506.

NMR-Based Structural Confirmation Workflow
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Caption: Workflow for the structural confirmation of 9-Norketo FK-506 using NMR.

In conclusion, the structural confirmation of 9-Norketo FK-506 is unequivocally established

through a comparative analysis of its NMR data with that of FK-506. The distinct changes in the

¹H and ¹³C NMR spectra, particularly around the C9 position, provide definitive evidence of the

absence of the ketone functionality. The detailed experimental protocols outlined in this guide

offer a robust framework for researchers to replicate and verify these findings, ensuring the

accurate characterization of this and other related macrolide structures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1147247?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

